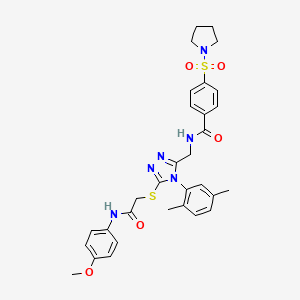![molecular formula C24H15ClN2S B2601130 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile CAS No. 476669-66-6](/img/structure/B2601130.png)
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is a complex organic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and biphenyl group could facilitate binding to hydrophobic pockets in proteins, while the acrylonitrile group might participate in covalent interactions with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but lacks the chlorine atom on the phenyl ring.
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the chlorine atom in the 3-position of the phenyl ring in (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile can influence its reactivity and interaction with biological targets, potentially leading to unique properties and applications compared to its analogs.
Propiedades
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2S/c25-22-8-4-5-17(14-22)13-21(15-26)24-27-23(16-28-24)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-14,16H/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKPMKSVSGPIS-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=CC=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)


![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)
![5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2601060.png)


![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)

